4-Methoxy-4-methylpiperidine
Overview
Description
4-Methoxy-4-methylpiperidine is an organic compound with the chemical formula C8H17NO and a molecular weight of 143.23 g/mol . It is a colorless liquid with a boiling point of 120-122°C and a density of 0.847 g/cm³ . This compound is soluble in water and ethanol and is commonly used as an intermediate in organic synthesis, particularly in the synthesis of drugs and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-4-methylpiperidine can be synthesized through various methods. One common method involves the reaction of benzyl magnesium bromide with this compound sodium . Another method includes multi-component reactions catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Methoxy-4-methylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The presence of the nitrogen atom in the piperidine ring allows it to participate in hydrogen bonding and form complexes with other molecules. This interaction can influence the compound’s biological activity and its ability to act as a precursor in the synthesis of bioactive molecules .
Comparison with Similar Compounds
4-Methoxy-4-methylpiperidine can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with no substituents, used widely in organic synthesis.
4-Methylpiperidine: Similar to this compound but lacks the methoxy group, affecting its reactivity and applications.
4-Methoxypiperidine: Lacks the methyl group, which influences its chemical properties and uses.
Uniqueness: The presence of both methoxy and methyl groups in this compound makes it unique, as these groups influence its lipophilicity and electronic properties, enhancing its utility in various chemical reactions and applications .
Properties
IUPAC Name |
4-methoxy-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNKCKANZAOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606316 | |
Record name | 4-Methoxy-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-72-7 | |
Record name | 4-Methoxy-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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